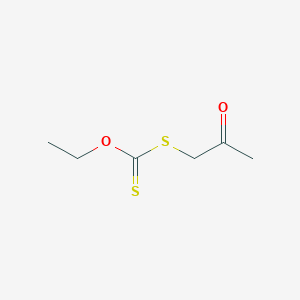

S-Acetonyl O-ethyl dithiocarbonate

Description

Significance of Thiocarbonyl Functional Groups in Advanced Organic Synthesis

The thiocarbonyl group (C=S), the sulfur analogue of the more common carbonyl group (C=O), is a cornerstone of a vast array of organosulfur compounds. britannica.comwikipedia.org Its presence imparts distinct chemical properties that are leveraged in advanced organic synthesis. Unlike their carbonyl counterparts, thiocarbonyl compounds are generally more reactive. britannica.com This heightened reactivity is attributed to the poorer orbital overlap between the larger sulfur atom and the carbon atom, resulting in a weaker C=S double bond compared to the C=O bond. wikipedia.org This inherent reactivity makes thiocarbonyl-containing molecules valuable intermediates and building blocks in the construction of complex molecular architectures.

The unique electronic nature of the thiocarbonyl group, with its less polar C=S bond compared to the C=O bond, predisposes it to participate in a variety of reactions, including radical-mediated transformations. rsc.org The ability of the sulfur atom to stabilize adjacent radicals has been a key driver in the development of powerful synthetic methodologies. rsc.orgacs.org Furthermore, thiocarbonyl compounds serve as precursors for the synthesis of other important sulfur-containing functional groups, expanding their utility in the synthetic chemist's toolkit.

Overview of the Dithiocarbonate Class within the Thiocarbonyl Landscape

Within the diverse family of thiocarbonyl compounds, dithiocarbonates, which contain the O-C(=S)-S linkage, represent a significant and versatile subclass. libretexts.org These compounds, also known as xanthates, are characterized by the presence of a thiocarbonyl group bonded to both an oxygen and a sulfur atom. libretexts.orgontosight.ai This arrangement of heteroatoms bestows upon dithiocarbonates a unique reactivity profile that has been exploited in numerous synthetic applications.

The synthesis of dithiocarbonates can be achieved through various methods, with a common approach involving the reaction of an alcohol with carbon disulfide in the presence of a base. ontosight.aiwikipedia.org For instance, potassium ethyl xanthate is prepared from ethanol, carbon disulfide, and potassium hydroxide. wikipedia.org Recent advancements have also introduced photocatalytic methods for their synthesis. organic-chemistry.org Dithiocarbonates are instrumental in radical reactions, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures. rsc.org They also serve as precursors for the generation of thiols and the formation of various organosulfur compounds. organic-chemistry.org

Research Trajectories and Scope for S-Acetonyl O-ethyl dithiocarbonate

This compound, with the chemical formula C₆H₁₀O₂S₂, is a specific member of the dithiocarbonate family that combines the structural features of a dithiocarbonate and a ketone. echemi.com Its structure presents multiple reactive sites, making it a potentially valuable tool in organic synthesis. The presence of the acetonyl group introduces an enolizable ketone, which can participate in a range of classical and modern synthetic transformations.

Current research on dithiocarbonates is vibrant, with ongoing efforts to develop new synthetic methods and expand their applications. organic-chemistry.org For this compound specifically, research is likely to focus on leveraging its unique bifunctional nature. Investigations could explore its use as a building block in the synthesis of heterocyclic compounds, as a precursor for novel polymers, or as a ligand in coordination chemistry. The interplay between the dithiocarbonate and ketone functionalities offers intriguing possibilities for tandem reactions and the construction of complex molecular frameworks.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂S₂ echemi.com |

| Molecular Weight | 178.3 g/mol echemi.com |

| CAS Number | 49762-80-3 echemi.com |

| Appearance | Data not available |

| Solubility | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl 2-oxopropylsulfanylmethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c1-3-8-6(9)10-4-5(2)7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAHPDLROSNWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450402 | |

| Record name | S-Acetonyl O-ethyl dithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49762-80-3 | |

| Record name | S-Acetonyl O-ethyl dithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Acetonyl O-ethyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Acetonyl O Ethyl Dithiocarbonate and Analogues

Established Synthetic Routes for O-Alkyl S-Alkyl Dithiocarbonates

The preparation of O-Alkyl S-Alkyl dithiocarbonates is a well-documented area of organic synthesis, with several reliable methods available to chemists. These routes typically involve the reaction of a xanthate salt with an appropriate electrophile.

Synthesis from Potassium O-Alkyl Dithiocarbonates and Electrophiles

A prevalent and versatile method for the synthesis of O-Alkyl S-Alkyl dithiocarbonates involves the reaction of a potassium O-alkyl dithiocarbonate, commonly known as a xanthate, with an electrophilic compound. wikipedia.org This reaction is a straightforward nucleophilic substitution where the sulfur atom of the xanthate anion acts as the nucleophile, displacing a leaving group on the electrophile.

The general reaction scheme is as follows:

ROCS2-K+ + R'X → ROCS2R' + KX

Where:

R is an alkyl group (e.g., ethyl)

R' is an alkyl group

X is a halide (e.g., Cl, Br, I) or other suitable leaving group

Potassium ethyl xanthate (KEX) is a commonly used starting material and can be prepared by the reaction of ethanol with carbon disulfide in the presence of potassium hydroxide. wikipedia.org This salt is a pale yellow powder and serves as a versatile reagent for introducing the O-ethyl dithiocarbonate moiety. wikipedia.org The choice of the electrophile (R'X) determines the nature of the S-alkyl group. For instance, the reaction of potassium ethyl xanthate with various alkyl and aryl halides is a useful method for preparing a wide range of xanthate esters, which are valuable intermediates in organic synthesis. wikipedia.org

A typical procedure involves dissolving the potassium O-alkyl dithiocarbonate in a suitable solvent, such as methanol, followed by the addition of the electrophile. rsc.org The reaction mixture is then typically stirred until completion, after which the product is isolated by filtration and evaporation of the solvent. rsc.org

A kinetic study of the reaction between potassium ethylxanthogenate and sodium chloroacetate has been conducted, providing insight into the reaction rates and mechanisms of such nucleophilic substitutions. researchgate.netresearchgate.net

General Preparative Methods for S-(Alkoxycarbonyl)-O-alkyldithiocarbonates

While not directly analogous to S-Acetonyl O-ethyl dithiocarbonate, the synthesis of S-(Alkoxycarbonyl)-O-alkyldithiocarbonates provides further insight into the reactivity of xanthate precursors. These compounds can be synthesized through various multicomponent reactions. For instance, the reaction of N-tosylhydrazones with carbon disulfide and amines offers a transition metal-free route to S-alkyl dithiocarbamates, a related class of compounds. rsc.org Although this method does not directly yield dithiocarbonates, it highlights the utility of carbon disulfide in forming related sulfur-containing functional groups.

Specific Synthetic Approaches to this compound

The synthesis of this compound, also known as O-Ethyl S-(2-oxopropyl) dithiocarbonate, follows the general principle of reacting a xanthate precursor with a reagent that provides the acetonyl group.

Routes Utilizing Precursor Xanthates

The most direct and logical route to this compound involves the use of a precursor xanthate, specifically potassium O-ethyl dithiocarbonate (potassium ethyl xanthate). This method leverages the nucleophilicity of the xanthate sulfur to react with an electrophile containing the acetonyl functional group.

The key electrophilic reagent for this synthesis is chloroacetone (1-chloro-2-propanone). The reaction proceeds via a nucleophilic substitution mechanism, where the dithiocarbonate anion displaces the chloride ion from chloroacetone.

Reaction Scheme:

CH3CH2OCS2-K+ + ClCH2COCH3 → CH3CH2OCS2CH2COCH3 + KCl

This reaction is analogous to the well-established alkylation of xanthates with other alkyl halides. A general procedure for such a synthesis would involve dissolving potassium ethyl xanthate in a suitable solvent, such as methanol or ethanol, and then adding chloroacetone. The reaction mixture would be stirred, likely at room temperature or with gentle heating, until the reaction is complete. The resulting this compound can then be isolated and purified.

The following table summarizes the key reactants and expected product for this synthetic route:

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Potassium O-ethyl dithiocarbonate | Chloroacetone | This compound | Potassium chloride |

Derivatization Strategies for Structural Elaboration

Information regarding specific derivatization strategies for the structural elaboration of this compound is limited in the available scientific literature. However, based on the functional groups present in the molecule (a ketone and a dithiocarbonate), several potential derivatization pathways can be proposed.

The ketone functional group (the acetonyl moiety) offers a primary site for chemical modification. Standard ketone reactions could be employed to introduce structural diversity. These include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would yield S-(2-hydroxypropyl) O-ethyl dithiocarbonate.

Wittig Reaction: Reaction with a phosphonium ylide (a Wittig reagent) could be used to convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituted alkylidene groups.

Aldol Condensation: In the presence of a base or acid catalyst, the enolizable protons alpha to the carbonyl group could participate in aldol condensation reactions with other aldehydes or ketones.

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines (Schiff bases), or with other nitrogen-based nucleophiles like hydroxylamine or hydrazines to form oximes and hydrazones, respectively.

The dithiocarbonate moiety itself can also be a target for derivatization, although this may be more challenging without disrupting the core structure. Radical-mediated reactions are a possibility, as xanthates are known to be effective in radical addition-fragmentation chain transfer (RAFT) polymerization. It is conceivable that the dithiocarbonate group could be cleaved or modified under specific radical conditions.

Advanced Reactivity and Mechanistic Investigations of S Acetonyl O Ethyl Dithiocarbonate

Fundamental Reactivity Patterns of Dithiocarbonyl Moieties

The dithiocarbonyl group is characterized by a carbon-sulfur double bond, which is longer, weaker, and more polarizable than the carbon-oxygen double bond in carbonyl compounds. This inherent difference in bonding dictates its unique reactivity.

The thiocarbonyl carbon of a dithiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of carbonyl compounds but with some notable differences. Due to the higher polarizability of the sulfur atom, nucleophilic additions to thiocarbonyls often proceed through a stepwise mechanism involving a tetrahedral intermediate. rsc.org

A variety of nucleophiles can add to the thiocarbonyl carbon. For instance, organometallic reagents such as organolithium and organomagnesium compounds can add to the C=S bond. acs.org The course of the reaction, whether it proceeds via direct nucleophilic addition to the carbon or a thiophilic addition (attack at the sulfur atom), can be influenced by the nature of the organometallic reagent. acs.org

In the context of polymer chemistry, the nucleophilic ring-opening of cyclic thiocarbonates is a significant pathway for the synthesis of degradable polymers. rsc.org This process is initiated by the nucleophilic attack on the thiocarbonyl carbon, leading to ring opening and subsequent polymerization. The use of a thiourea (B124793) co-catalyst can enhance the electrophilicity of the thiocarbonyl carbon by hydrogen bonding to the sulfur atom, thereby activating it towards nucleophilic attack. rsc.org

While the thiocarbonyl carbon is electrophilic, the sulfur atom of the dithiocarbonyl group is nucleophilic and can be attacked by electrophiles. tandfonline.comuzh.ch This "thiophilic" attack is a key feature of thiocarbonyl chemistry. For example, electrophilic carbenes and their metal complexes readily attack the sulfur atom to form reactive thiocarbonyl ylides, which are S-centered 1,3-dipoles. tandfonline.comuzh.ch These intermediates can then undergo various cyclization reactions. tandfonline.comuzh.ch

The sulfur atom's nucleophilicity is significantly greater than that of oxygen in analogous compounds. msu.edulibretexts.org This heightened nucleophilicity allows sulfides to react with alkyl halides to form stable sulfonium (B1226848) salts, a reaction not readily observed with ethers under similar conditions. msu.edulibretexts.org In the context of dithiocarbonates, this reactivity implies that the sulfur atoms can act as nucleophilic centers, participating in reactions where the sulfur atom is the electrophile. acsgcipr.org This "umpolung" or reversal of polarity is a key strategy in organosulfur synthesis. acsgcipr.orgrsc.org

Table 1: Comparison of Reactivity at Carbonyl vs. Thiocarbonyl Groups

| Feature | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) |

| Bond Polarity | Highly Polar | Less Polar, More Polarizable |

| Nucleophilic Attack | Primarily at the carbon atom. | Can occur at both carbon and sulfur atoms. |

| Electrophilic Attack | Primarily at the oxygen atom. | Primarily at the sulfur atom. tandfonline.comuzh.ch |

| Intermediate Stability | Tetrahedral intermediate is common. | Tetrahedral and other intermediates like thiocarbonyl ylides are possible. tandfonline.comuzh.ch |

The dithiocarbonyl group is highly susceptible to radical reactions. nih.govbham.ac.uk The relatively weak C=S double bond can readily undergo homolytic cleavage or addition of radical species. libretexts.org The prevalent mechanism for radical reactions involving thiocarbonyl groups involves the reversible addition of a radical to the sulfur atom. rsc.org This addition forms a stabilized radical intermediate, which can then undergo further reactions like β-scission. rsc.org

Dithiocarbonates, such as S-Acetonyl O-ethyl dithiocarbonate, are excellent precursors for generating carbon-centered radicals. Under appropriate conditions, the C-S bond can cleave homolytically to produce an alkyl radical (in this case, an acetonyl radical) and a dithiocarbonate radical. These radical intermediates are key to various synthetic transformations, including C-C bond formation. nih.govacs.org For instance, the radical-induced cyclization of dithiocarbonates has been demonstrated, where a radical generated at one position of a molecule can add intramolecularly to the thiocarbonyl group, leading to the formation of cyclic thioethers. rsc.org

The stability of the resulting radical intermediates plays a crucial role in directing the reaction pathway. Radicals can be stabilized by adjacent alkyl groups or by resonance, with benzylic and allylic radicals being more stable. libretexts.org

Mechanistic Studies on this compound Transformations

Specific mechanistic investigations into the transformations of this compound and related compounds have provided detailed insights into their reactivity.

While direct studies on the reductive elimination of this compound using trialkylboranes are not extensively detailed in the provided results, the principles of reductive elimination from related systems offer valuable insights. Reductive elimination is a fundamental step in many organometallic catalytic cycles and typically involves the formation of a new bond between two ligands with a concurrent reduction in the oxidation state of the metal center.

In the context of boron chemistry, a novel mechanism termed "transition metal-assisted reductive elimination" (TMARE) has been proposed. nih.gov In this process, a C-H bond can be formed in a concerted manner from a boron-bound phenyl group and a hydride, with the transition metal assisting in the process by accepting electron density. nih.gov While this specific mechanism involves boron, it highlights the potential for unconventional reductive elimination pathways in systems containing main group elements. The study of kinetic isotope effects can be a powerful tool to distinguish between different proposed mechanisms for such reductive eliminations. nih.gov

Dithiocarbonates can be transformed into thioesters through various reaction pathways. wikipedia.orgorganic-chemistry.org One common approach involves the reaction of a dithiocarbonate with a nucleophile that displaces the dithiocarbonate group, followed by or concurrent with a rearrangement or further reaction to yield a thioester. Thioesters are important intermediates in organic synthesis and biochemistry. libretexts.org

The synthesis of thioesters from dithiocarbonates can be achieved through radical-based methods. organic-chemistry.org For example, a carbonyl thiyl radical can be generated and utilized in a thioester synthesis, offering an alternative to traditional nucleophilic substitution methods. organic-chemistry.org Additionally, the conversion of amides to thioesters can be achieved under mild conditions by selective N-C(O) bond cleavage, proceeding through a tetrahedral intermediate. organic-chemistry.org This suggests that similar transformations might be possible starting from dithiocarbonates, which share structural similarities with these precursors.

The formation of thioesters from dithiocarbonates can also be envisioned through oxidative coupling reactions or by utilizing transition metal catalysis. For instance, palladium-catalyzed desulfonative carbonylation of S-aryl/alkyl benzenesulfonothioates provides a route to thioesters, demonstrating the utility of sulfur-containing starting materials in carbonylation chemistry. organic-chemistry.org

Reactivity in Cycloaddition and Rearrangement Processes

The unique structural features of this compound, which include a dithiocarbonate moiety and a reactive acetonyl group, theoretically predispose it to participate in a variety of pericyclic reactions. These reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for the construction of complex cyclic and acyclic systems.

[4+2] and [3+2] Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The classification, such as [4+2] or [3+2], refers to the number of π-electrons contributed by each component to the newly formed ring.

While no specific examples of this compound acting as a dienophile or a 1,3-dipole have been reported, its potential for such reactivity can be considered. The carbonyl group of the acetonyl moiety could, under specific conditions or with appropriate activation, participate as the 2π component in a [4+2] cycloaddition, analogous to a hetero-Diels-Alder reaction. However, the electron-withdrawing nature of the adjacent dithiocarbonate group might diminish the reactivity of the C=O double bond.

Similarly, the generation of a 1,3-dipolar species from the this compound backbone could conceivably lead to [3+2] cycloaddition reactions. For instance, the formation of an enolate from the acetonyl group, followed by further transformation, could potentially generate a dipole capable of reacting with various dipolarophiles. Again, this remains a theoretical proposition without direct experimental validation in the literature.

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.orgopenochem.org These rearrangements are classified by the notation [i,j], which indicates the number of atoms in the migrating fragment and the framework over which it moves. wikipedia.org

A pertinent example from a related class of compounds involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of S-(4-acyloxy-2-alkynyl)-O-ethyl xanthates. nih.gov This reaction proceeds through a concerted mechanism to yield 4-alkenyl-1,3-dithiol-2-ones. nih.gov This transformation highlights the capability of the xanthate moiety to participate in such rearrangements.

For this compound, a plausible, though undocumented, sigmatropic rearrangement could be a wikipedia.orgnih.gov-Wittig-type rearrangement. If the methylene (B1212753) carbon adjacent to the sulfur atom could be deprotonated, the resulting carbanion could undergo a rearrangement involving the dithiocarbonate group. The driving force for such a process would be the formation of a more stable product.

Another theoretical possibility is a wikipedia.orgCurrent time information in Bangalore, IN. or Current time information in Bangalore, IN.libretexts.org shift involving the hydrogen atoms of the acetonyl group, potentially facilitated by thermal or photochemical conditions. However, the energetic barriers for such reactions would need to be overcome, and there is no current literature to support this for this compound.

The following table summarizes the theoretical cycloaddition and sigmatropic rearrangement reactions discussed. It is crucial to reiterate that these are hypothetical pathways based on the reactivity of analogous structures.

| Reaction Type | Reacting Moiety in this compound | Potential Product Class | Status |

| [4+2] Cycloaddition | Acetonyl C=O | Heterocyclic adducts | Theoretical |

| [3+2] Cycloaddition | Derived 1,3-dipole | Five-membered heterocycles | Theoretical |

| wikipedia.orgnih.gov-Sigmatropic Rearrangement | Deprotonated acetonyl group | Rearranged dithiocarbonate | Theoretical |

| [1,n]-Sigmatropic Rearrangement | Acetonyl hydrogens | Isomeric structures | Theoretical |

Applications in Controlled Radical Polymerization: Reversible Addition–fragmentation Chain Transfer Raft

S-Acetonyl O-ethyl dithiocarbonate as a Chain Transfer Agent (CTA) in RAFT Polymerization.sun.ac.zaresearchgate.netresearchgate.net

RAFT polymerization is a versatile method for creating polymers with controlled molecular weights and narrow molecular weight distributions. sun.ac.za The process requires a chain transfer agent (CTA), and this compound, a type of xanthate, has proven to be an effective CTA for certain monomer systems. researchgate.netsigmaaldrich.com The general structure of a RAFT agent consists of a thiocarbonylthio group (S=C-S) with two substituents: a stabilizing group (Z) and a leaving group (R). specificpolymers.comsigmaaldrich.com These groups are crucial as they are retained as the α- and ω-end groups of the final polymer, respectively, and their nature dictates the agent's reactivity and solubility. sun.ac.zaspecificpolymers.com

Design Principles of Xanthate-Type RAFT Agents.sun.ac.zaresearchgate.net

Xanthates, also known as dithiocarbonates, are a class of RAFT agents characterized by a Z group of the structure -OR'. researchgate.netsigmaaldrich.com The design of an effective xanthate-type RAFT agent hinges on the careful selection of both the R and Z groups to match the reactivity of the monomer being polymerized. researchgate.net The goal is to ensure that the rates of addition of the propagating radical to the CTA and the fragmentation of the resulting intermediate radical are optimized to maintain control over the polymerization. nih.gov The general structure of these agents allows for the incorporation of desired functionalities into the polymer chain ends by selecting appropriate R and Z groups. sun.ac.za For instance, an alcohol-functional xanthate RAFT agent has been synthesized and successfully used to polymerize N-vinylpyrrolidone, resulting in a polymer with a hydroxyl end group. sun.ac.za

Influence of R and Z Groups on Polymerization Kinetics and Control.researchgate.netsigmaaldrich.com

The R and Z groups of the RAFT agent have a profound impact on the polymerization kinetics and the degree of control over the final polymer's properties. sigmaaldrich.com In this compound, the R group is the acetonyl group (-CH2C(O)CH3), and the Z group is the O-ethyl group (-OCH2CH3).

The R group , or the leaving group, must be a good homolytic leaving group to efficiently reinitiate polymerization. researchgate.net The stability of the R radical influences the initial stages of the RAFT process. A more stable R radical can lead to a slower initiation of polymerization. The acetonyl group in this compound is known to be an efficient free-radical homolytic leaving group. researchgate.net

The Z group , or the stabilizing group, modulates the reactivity of the C=S double bond and the stability of the intermediate radical adduct. mdpi.com The O-ethyl group in this compound classifies it as a xanthate. Xanthates are generally considered less activating than other RAFT agent classes like dithioesters or trithiocarbonates. sigmaaldrich.com This lower activity makes them particularly suitable for controlling the polymerization of less-activated monomers (LAMs) such as vinyl acetate (B1210297) and N-vinylpyrrolidone. sigmaaldrich.com The lone pair of electrons on the oxygen atom in the O-ethyl group can delocalize with the C=S bond, which affects the addition and fragmentation rates. core.ac.uk

The interplay between the R and Z groups determines the chain transfer constant (Ctr), a key parameter that quantifies the effectiveness of a RAFT agent. A higher Ctr value generally indicates better control over the polymerization. For instance, studies have shown that for the polymerization of vinyl acetate, an O-ethyl xanthate with a methyl ethoxycarbonyl R group provided better control than one with a cyanoisopropyl R group. researchgate.net

Compatibility with Various Monomer Systems and Polymerization Conditions.researchgate.netresearchgate.net

Xanthates like this compound are particularly well-suited for the controlled polymerization of unconjugated or less-activated monomers (LAMs). researchgate.netsigmaaldrich.com These include monomers such as vinyl acetate and N-vinylpyrrolidone. sigmaaldrich.comresearchgate.net Their effectiveness with more-activated monomers (MAMs), like styrenes and acrylates, is generally limited, often leading to poor control over the polymerization. sigmaaldrich.com

The choice of RAFT agent is critical for achieving a successful polymerization. The compatibility between the RAFT agent and the monomer is often summarized in compatibility tables.

| RAFT Agent Class | More-Activated Monomers (MAMs) (e.g., Styrene, Acrylates) | Less-Activated Monomers (LAMs) (e.g., Vinyl Acetate) |

| Dithioesters | Good | Poor |

| Trithiocarbonates | Good | Poor |

| Xanthates | Poor | Good |

| Dithiocarbamates | Poor | Good |

This table provides a general guide to RAFT agent and monomer compatibility.

RAFT polymerization, including processes using xanthates, is compatible with a wide range of reaction conditions, including bulk, solution, emulsion, and dispersion polymerizations. specificpolymers.com This versatility allows for the synthesis of polymers in various physical forms and for diverse applications.

Synthesis of Well-Defined Polymeric Architectures.researchgate.netresearchgate.net

A significant advantage of RAFT polymerization is its ability to produce polymers with complex and well-defined architectures. researchgate.netamazonaws.com The living nature of the polymerization, where the polymer chains retain their active thiocarbonylthio end group, allows for the synthesis of block copolymers and other complex structures. sun.ac.za

Fabrication of Block Copolymers and Complex Architectures.researchgate.net

The synthesis of block copolymers is a common application of RAFT polymerization. researchgate.netnih.gov This is typically achieved through sequential monomer addition. First, a homopolymer is synthesized using a RAFT agent like this compound. This initial polymer, which contains the xanthate end group, can then act as a macro-CTA for the polymerization of a second monomer, leading to the formation of a diblock copolymer. nih.gov This process can be extended to create multiblock copolymers. researchgate.net

The ability to create complex architectures is not limited to linear block copolymers. RAFT polymerization can be used to synthesize star polymers, graft copolymers, and other non-linear structures by using multifunctional RAFT agents or initiators. amazonaws.com

Preparation of Functional Polymers.sun.ac.zaresearchgate.net

RAFT polymerization provides a straightforward method for preparing polymers with specific end-group functionalities. sun.ac.za The R and Z groups of the initial RAFT agent are incorporated as the α- and ω-end groups of the polymer chains. sun.ac.za By choosing a RAFT agent with a desired functional group in its R or Z moiety, functional polymers can be synthesized directly. For example, using an alkyne-terminated xanthate allows for the synthesis of poly(vinyl acetate) with an alkyne end group, which can then be used in "click" chemistry reactions for further modification. researchgate.netmdpi.com

The thiocarbonylthio end group itself is a versatile functionality that can be chemically modified post-polymerization. researchgate.net This allows for the introduction of a wide range of functional groups, further expanding the possibilities for creating tailored polymeric materials. sun.ac.za

Post-Polymerization Modification Strategies Utilizing Dithiocarbonate Moieties

The lability of the thiocarbonylthio group is a key feature that facilitates numerous post-polymerization functionalization techniques. rsc.orgresearchgate.net A common initial step for many of these modifications is the conversion of the dithiocarbonate end-group into a highly reactive macromolecular thiol (P-SH). rsc.org This transformation is typically achieved through nucleophilic reactions, such as aminolysis or reduction with agents like sodium borohydride (B1222165). researchgate.netmdpi.com Once formed, this terminal thiol group serves as a versatile precursor for a variety of high-efficiency "click" reactions.

Thiol-ene chemistry involves the addition of a thiol group across a carbon-carbon double bond (an "ene"). rsc.org This reaction is highly efficient and can be initiated either by radicals or through a nucleophilic pathway. rsc.orgmonash.edu In the context of RAFT polymers, the macromolecular thiol generated from the dithiocarbonate end-group can react with a wide range of ene-containing molecules to append new functional groups.

A significant advantage of this method is the ability to perform the end-group conversion and thiol-ene reaction in a single pot. Research has demonstrated that conducting the aminolysis of the dithiocarbonate in the presence of an ene-bearing compound effectively prevents common side reactions, such as the oxidative coupling of thiols to form disulfide crosslinked chains. uq.edu.au This one-pot strategy has been successfully employed to functionalize polymers like poly(N-isopropylacrylamide) and poly(N-(2-hydroxypropyl) methacrylamide) with moieties such as sugars and biotin, achieving product yields above 85%. uq.edu.au Furthermore, this approach can be used to convert polymers into macromonomers by reacting them with (meth)acrylate-containing molecules, which can then be used to build more complex architectures like graft and block copolymers. uq.edu.au

Michael addition is a conjugate addition reaction where a nucleophile, in this case, the macromolecular thiol, adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. rsc.org This strategy is widely used to modify the end-groups of RAFT polymers with high efficiency. Common Michael acceptors include acrylates, methacrylates, and maleimides. researchgate.netrsc.org

The process allows for the synthesis of telechelic polymers bearing desired functional end-groups, such as hydroxyls or carboxylic acids. rsc.org However, the reaction conditions must be carefully optimized to avoid side reactions, particularly when using highly reactive Michael acceptors like N-substituted maleimides. Studies have shown that nucleophiles used during the initial aminolysis step, such as amines or phosphines, can potentially initiate the anionic polymerization of the maleimide, reducing the end-group functionalization efficiency. escholarship.org By carefully selecting non-nucleophilic catalysts and controlling reactant concentrations, near-quantitative conversion to the desired thiol-maleimide adduct can be achieved. escholarship.org This method has been used to modify a range of polymers, including poly(methyl methacrylate) and poly(N,N-dimethylacrylamide). rsc.orgescholarship.org

Thiol-disulfide exchange provides a powerful route to introduce cleavable disulfide linkages at the terminus of a polymer chain. monash.edujsta.cl The reaction occurs between the terminal thiol of the RAFT polymer and a disulfide-containing molecule, often one that is activated, such as pyridyl disulfide. mdpi.commonash.edu This exchange results in the formation of a new disulfide bond connecting the polymer to a new functional group.

The primary appeal of this strategy lies in the dynamic and reversible nature of the disulfide bond, which can be cleaved under specific reducing conditions, such as those present in a biological environment. monash.edujsta.cl This makes thiol-disulfide exchange an attractive method for designing biocompatible and biodegradable materials. surrey.ac.uk For example, amphiphilic diblock copolymers synthesized by RAFT have been modified via thiol-disulfide exchange to create structures that can respond to changes in the redox environment, a useful feature for applications like targeted drug delivery. mdpi.com

Strategies for the Removal and Retention of Dithiocarbonate End-Groups in RAFT Polymers

Following RAFT polymerization, a decision must be made regarding the fate of the terminal thiocarbonylthio group. For some applications, its removal is necessary to eliminate color and odor or to render the polymer inert. researchgate.net In other cases, its retention is critical for leveraging the "living" characteristics of RAFT polymerization to create more complex polymer architectures. cmu.edu

Strategies for the Removal of Dithiocarbonate End-Groups

Several distinct chemical strategies have been developed to cleave and remove the dithiocarbonate end-group. The choice of method often depends on the polymer type, the desired final end-group, and tolerance for residual reagents.

| Method | Reagents | Resulting End-Group | Key Features & Findings | References |

| Nucleophilic Cleavage | Primary amines (e.g., hexylamine), sodium borohydride (NaBH₄) | Thiol (-SH) | A widely used method. NaBH₄ is more effective for dithiobenzoates, while amines are better for trithiocarbonates. Can lead to side reactions like thiolactone formation in PMMA. | mdpi.com, researchgate.net |

| Radical-Induced Reduction | Radical initiator (e.g., AIBN) + H-donor (e.g., hypophosphite salts, stannanes) | Hydrogen (-H) | Completely removes the sulfur functionality. Effectiveness of H-donors: tributylstannane > hypophosphite > silanes. A clean way to obtain an inert polymer chain end. | researchgate.net, nih.gov |

| Thermolysis | Heat (100–300 °C) | Unsaturated end-group (C=C) | A simple method involving heating the polymer solution. High temperatures can sometimes lead to uncontrolled side reactions or polymer degradation. | mdpi.com, google.com |

| Oxidation | Oxidizing agents (e.g., hydrogen peroxide, H₂O₂) | Varies (e.g., terminal alcohol) | H₂O₂ is a convenient, cheap, and clean reagent. Its efficiency is higher for dithiobenzoates than trithiocarbonates and can be hindered by diffusion into hydrophobic polymer cores. | acs.org |

| Photochemical Cleavage | Visible light + phosphine (B1218219) catalyst | Hydrogen (-H) or Thiol (-SH) | A metal-free approach where the reaction outcome (desulfurization vs. thiol formation) can be switched by turning the light on or off, offering dual-pathway control. | nih.gov |

Strategies for the Retention of Dithiocarbonate End-Groups

The primary motivation for retaining the dithiocarbonate end-group is to utilize it for subsequent polymerization steps. The RAFT process is a form of reversible deactivation radical polymerization, meaning the thiocarbonylthio group can be reactivated to control the polymerization of a new batch of monomers. cmu.edu

This "living" characteristic is fundamental to the synthesis of advanced polymer architectures. By retaining the end-group, a homopolymer can be used as a macro-chain transfer agent (macro-CTA) to grow a second, different polymer block, resulting in a well-defined block copolymer. cmu.edursc.org This process of chain extension can be repeated to create multiblock copolymers. The stability and reactivity of the dithiocarbonate end-group are therefore crucial for the successful design and synthesis of these complex materials. Dithiocarbamates, in particular, have been noted for their high stability, which makes them effective for controlling the polymerization of a variety of monomers. mdpi.comcmu.edu

Role in Advanced Organic Synthesis and Materials Precursor Chemistry

Dithiocarbonate-Mediated Synthetic Transformations

The dithiocarbonate group in S-Acetonyl O-ethyl dithiocarbonate plays a crucial role in directing its reactivity and enabling its use in specialized synthetic applications.

In the intricate field of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to achieve chemoselectivity in subsequent reactions. wikipedia.orgresearchgate.net Dithiocarbonates, while less common than acetals or silyl (B83357) ethers, can function as specialized protecting groups, particularly for thiols. wikipedia.org The general strategy involves the introduction of the dithiocarbonate group onto a thiol, rendering it unreactive towards certain reagents or conditions. jocpr.comnumberanalytics.com This protection allows for chemical modifications at other sites of a complex molecule. numberanalytics.com Subsequently, the dithiocarbonate group can be cleaved under specific conditions to regenerate the free thiol. The stability of the dithiocarbonate protecting group and the conditions required for its removal are critical factors in its application. researchgate.net

This compound and related xanthates serve as valuable precursors for the synthesis of various thio-analogues. These compounds can act as thiol surrogates, avoiding the use of often foul-smelling and easily oxidized thiols. nih.gov For instance, xanthates have been employed in the synthesis of aryl thioethers through reactions with aryl halides. nih.gov The dithiocarbonate moiety can be transformed into other sulfur-containing functional groups, making it a versatile building block in organosulfur chemistry.

Precursor Chemistry for Specialty Organic Molecules

The reactivity of this compound extends to its role as a precursor for the synthesis of a variety of specialized organic molecules, including important sulfur-containing heterocycles and thioethers.

The synthesis of sulfur-containing heterocycles is of significant interest due to their prevalence in biologically active compounds and materials science. researchgate.netarkat-usa.org Dithiocarbonates are key starting materials in the preparation of various cyclic thiocarbonates, which are analogues of cyclic carbonates. researchgate.netrsc.org While direct conversion of this compound to thiiranes or oxathioles is not extensively documented, related dithiocarbonate derivatives are instrumental in forming such heterocyclic systems. For example, cyclic dithiocarbonates can be synthesized from epoxides and carbon disulfide. rsc.org The general principle involves the reaction of a suitable precursor with a sulfur-containing reagent, where the dithiocarbonate can act as the sulfur source or a key intermediate that facilitates cyclization. researchgate.netorganic-chemistry.org

Thioethers, also known as sulfides, are an important class of organic compounds. masterorganicchemistry.comyoutube.com this compound and other xanthates provide an alternative to traditional methods for thioether synthesis which often involve the use of volatile and malodorous thiols. nih.govorganic-chemistry.org One strategy involves the reaction of xanthates with alkyl halides to produce dialkyl thioethers. nih.gov This reaction proceeds through a nucleophilic attack of the xanthate on the alkyl halide. The process can be viewed as analogous to the Williamson ether synthesis. masterorganicchemistry.com

Table 1: Examples of Thioether Synthesis using Xanthate Derivatives

| Alkyl Halide | Xanthate | Product (Thioether) |

| Benzyl chloride | Potassium ethyl xanthate | Benzyl ethyl thioether |

| Methyl iodide | Sodium isopropyl xanthate | Methyl isopropyl thioether |

| n-Butyl bromide | Potassium ethyl xanthate | n-Butyl ethyl thioether |

This table provides illustrative examples of thioether synthesis and does not represent exhaustive research findings.

Intermediacy in Complex Reaction Sequences (e.g., Glycosylation Analogues)

The application of dithiocarbonates extends to the synthesis of complex biomolecules and their analogues. In carbohydrate chemistry, glycosylation is a fundamental process for constructing oligosaccharides and glycoconjugates. researchgate.net Glycosyl dithiocarbonates, which can be generated in situ, have emerged as effective glycosyl donors in these intricate syntheses. researchgate.net These intermediates can be activated for coupling with various acceptors, including sterically hindered ones. researchgate.net The use of dithiocarbonates in this context allows for the formation of glycosidic bonds under specific conditions, contributing to the assembly of complex carbohydrate structures. nih.gov This methodology has been applied to the synthesis of analogues of important biological molecules like Lipid II. nih.gov

Emerging Applications in Advanced Materials Science

The unique structural features of this compound, combining a dithiocarbonate moiety with a reactive acetonyl group, position it as a compound of interest for the development of novel materials. While direct applications are still emerging, its potential is being explored in various areas of advanced materials science, primarily drawing conceptual links from the well-established chemistry of related dithiocarbamate (B8719985) and xanthate compounds.

While specific research on this compound in organic field-effect transistors (OFETs) and photovoltaics is not yet widely documented, its potential can be inferred from studies on related organosulfur compounds. The dithiocarbonate group can act as a versatile handle for anchoring the molecule to surfaces or for participating in polymerization reactions to form conductive or semi-conductive polymers. The presence of sulfur atoms can enhance intermolecular interactions, which is a critical factor for efficient charge transport in organic electronic devices.

The acetonyl group introduces a site for further chemical modification. This functionality could be exploited to tune the electronic properties of the molecule or to improve its processing characteristics for device fabrication. For instance, the ketone group could be used in condensation reactions to create larger conjugated systems, a common strategy in the design of materials for organic electronics. Research on anthracene (B1667546) derivatives, for example, has shown that modification of the core structure is crucial for achieving high charge mobility in OFETs. google.comgoogle.com Similarly, the development of novel organic materials is a key area of research for improving the efficiency and stability of organic electronic devices.

It is important to note that the application of this compound in this field is currently more conceptual than established. However, the known reactivity of its constituent functional groups provides a strong rationale for its investigation as a building block for next-generation functional organic materials.

A more direct and well-supported potential application for this compound lies in its use as a precursor for the synthesis of nanomaterials, particularly metal sulfides. Dithiocarbamate and xanthate complexes are widely recognized as excellent single-source precursors for the preparation of metal sulfide (B99878) nanoparticles. nih.govacs.orgnih.govresearchgate.net This is due to their ability to form stable complexes with a wide range of metals and their clean decomposition to yield the corresponding metal sulfides. acs.org

The general principle involves the thermal decomposition of the metal-dithiocarbonate complex, where the dithiocarbonate ligand serves as the source of sulfur. The "S-Acetonyl O-ethyl" ligand could be used to synthesize a corresponding metal complex, which upon controlled thermolysis, would be expected to yield metal sulfide nanoparticles. The organic byproducts from the decomposition of the S-Acetonyl O-ethyl ligand would likely be volatile, leading to a pure inorganic nanostructure.

The properties of the resulting nanoparticles, such as size and shape, can often be controlled by tuning the reaction conditions, including temperature, solvent, and the presence of capping agents. The acetonyl group in this compound might also influence the decomposition process or the surface chemistry of the resulting nanoparticles, potentially offering a route to novel nanomaterial properties. While specific studies employing this compound for this purpose are not yet prevalent, the extensive body of literature on related dithiocarbamate and xanthate precursors provides a strong conceptual foundation for its potential in this area. nih.govacs.orgnih.govresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 49762-80-3 | echemi.com |

| Molecular Formula | C6H10O2S2 | echemi.com |

| Molecular Weight | 178.3 g/mol | echemi.com |

| Synonyms | O-Ethyl S-(2-oxopropyl) dithiocarbonate; 1-[(ethoxymethanethioyl)sulfanyl]propan-2-one | echemi.com |

| InChIKey | OJAHPDLROSNWJQ-UHFFFAOYSA-N | echemi.com |

Table 2: Research Findings on Related Dithiocarbonate/Xanthate Precursors in Materials Science

| Precursor Type | Application | Key Findings | Reference(s) |

| Metal Dithiocarbamate Complexes | Single-source precursors for metal sulfide nanoparticles | Dithiocarbamates are versatile ligands for forming complexes that decompose cleanly to yield metal sulfides. The properties of the nanoparticles can be tuned by modifying the organic substituents on the dithiocarbamate ligand. | nih.govacs.orgresearchgate.net |

| Aroylethyl(ethyl)xanthates | Polymer stabilizers | These compounds exhibit a stabilizing effect in polymers like polyethylene (B3416737) by suppressing thermo-oxidative destruction. | researchgate.net |

| Metal Xanthate Complexes | Precursors for metal sulfide nanoparticles and thin films | Xanthate complexes are effective precursors for the synthesis of various metal sulfide nanostructures. The decomposition pathway can be influenced by reaction conditions. | nih.gov |

Theoretical and Computational Investigations of S Acetonyl O Ethyl Dithiocarbonate

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nih.gov For S-Acetonyl O-ethyl dithiocarbonate, this would involve optimizing its three-dimensional structure to find the most stable conformation and then calculating various electronic properties to predict its chemical behavior.

Lowest Unoccupied Molecular Orbital (LUMO) Energy and Electron Affinity

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is empty of electrons. Its energy level is a key indicator of a molecule's ability to accept an electron. A lower LUMO energy suggests the molecule is a better electron acceptor. mdpi.com Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a direct measure of a substance's ability to accept an electron. Theoretical methods can calculate the vertical electron affinity, which corresponds to the energy change of adding an electron to the molecule without any change in its geometry.

Hypothetical Data Table for LUMO Energy and Electron Affinity:

This table illustrates the type of data that would be generated from a computational study. The values are purely hypothetical for this compound.

| Computational Method | Basis Set | LUMO Energy (eV) | Electron Affinity (eV) |

| B3LYP | 6-311++G(d,p) | -1.50 | 0.85 |

| M06-2X | def2-TZVP | -1.45 | 0.92 |

| CCSD(T) | aug-cc-pVTZ | -1.38 | 1.05 |

Bond Dissociation Energies and Radical Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, resulting in two radical fragments. nih.govresearchgate.net Calculating the BDEs for the various bonds within this compound (e.g., C-S, S-C, C-O bonds) would help identify the weakest bond and predict which fragments are most likely to form upon decomposition. The stability of the resulting radicals is a crucial factor; lower BDEs are associated with the formation of more stable radicals. researchgate.net For instance, the stability of the acetonyl radical and the O-ethyl dithiocarbonate radical would be assessed.

Hypothetical Data Table for Bond Dissociation Energies:

This table shows representative BDEs that would be calculated. The values are for illustrative purposes only.

| Bond | Computational Method | BDE (kcal/mol) |

| CH3C(O)CH2-S(C=S)OEt | B3LYP/6-31G(d) | 68 |

| (CH3C(O)CH2S)C=S-OEt | B3LYP/6-31G(d) | 75 |

| (CH3C(O)CH2S(C=S))O-Et | B3LYP/6-31G(d) | 85 |

Modeling of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, such as hydrolysis or thermolysis. nih.gov This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy of the reaction. mdpi.com For this compound, one could model its reaction with nucleophiles or its thermal decomposition pathways. nih.gov

Structure-Reactivity Relationships: Computational Approaches to Predict Behavior

By systematically modifying the structure of this compound in silico (e.g., changing the ethyl group to other alkyl groups) and calculating the resulting electronic properties and reactivity descriptors, it is possible to establish structure-reactivity relationships (SRRs). nih.gov These relationships help in predicting how changes in molecular structure will affect chemical behavior, which is invaluable for designing new molecules with desired properties. For example, one could correlate the Hammett parameters of substituents with calculated activation energies for a specific reaction.

Future Research Trajectories for this compound: A Prospective Analysis

The chemical compound this compound, a member of the xanthate family, presents a unique structural motif that suggests significant, yet largely untapped, potential in various advanced chemical applications. The presence of a reactive acetonyl group, a dithiocarbonate core, and an ethyl xanthate functionality provides a versatile platform for novel chemical transformations and material science explorations. This article outlines prospective future research directions focused exclusively on this compound, envisioning its role in enhancing synthetic methodologies and contributing to the development of next-generation materials.

Future Research Directions and Unexplored Avenues

The unique combination of functional groups within S-Acetonyl O-ethyl dithiocarbonate positions it as a candidate for exploration in several cutting-edge areas of chemistry. Future investigations could unlock its potential in catalysis, sustainable synthesis, supramolecular chemistry, and materials science.

The quest for chemical reactions with high selectivity remains a paramount goal in organic synthesis. The structure of this compound is particularly amenable to the development of new reagents for controlled radical reactions.

Future research should focus on harnessing the S-acetonyl group as a precursor for generating specific carbon-centered radicals. Unlike simple alkyl xanthates, the ketone functionality offers a handle for modification or for influencing the electronic properties of the radical intermediate. Investigations could explore its use in visible-light photocatalytic systems. researchgate.net In such systems, an iridium-based photocatalyst could initiate the formation of a radical from the this compound, which could then be used in highly selective carbon-carbon bond-forming reactions, such as the alkylation of heteroaromatic compounds. researchgate.net

A proposed research pathway could involve comparing the selectivity of this compound with other O-ethyl xanthates in a model reaction, as detailed in the table below.

Table 1: Proposed Experimental Design for Selectivity Studies

| Xanthate Reagent | Reaction Type | Target Transformation | Variable to Measure | Hypothesized Advantage of S-Acetonyl Derivative |

| This compound | Photocatalytic Radical Addition | Alkylation of Quinoline | Regioselectivity (C2 vs. C4 addition) | Potential for chelation control or altered radical polarity, leading to higher regioselectivity. |

| S-Methyl O-ethyl dithiocarbonate | Photocatalytic Radical Addition | Alkylation of Quinoline | Regioselectivity (C2 vs. C4 addition) | Baseline for comparison of a simple alkyl group. |

| S-Benzyl O-ethyl dithiocarbonate | Photocatalytic Radical Addition | Alkylation of Quinoline | Regioselectivity (C2 vs. C4 addition) | Comparison with a resonance-stabilized radical precursor. |

The goal would be to demonstrate that the acetonyl group can direct the reaction towards a single, desired product, thereby minimizing waste and simplifying purification—a key aspect of green chemistry.

The development of sustainable chemical processes is critical for reducing environmental impact. A significant area of future research lies in integrating this compound into catalytic cycles, moving beyond its use as a stoichiometric reagent.

Drawing parallels from advances in xanthate chemistry, researchers could explore its role in dual catalytic systems, for example, combining photoredox and nickel catalysis. researchgate.net Here, the xanthate would act as a "pronucleophile," with the catalytic cycle continuously regenerating the active species. This approach avoids the production of stoichiometric byproducts, a common issue in traditional radical chemistry. researchgate.net A key challenge and research opportunity would be to design a cycle where the acetonyl functional group is preserved or purposefully transformed in a controlled manner.

Furthermore, the principles of sustainable synthesis could be applied to the production of the dithiocarbonate itself. While current methods often involve carbon disulfide, future work could investigate greener synthetic routes. uct.ac.za The life cycle assessment of xanthate production has shown that process improvements, such as the recovery and reuse of steam, can significantly lower environmental impacts. uct.ac.za Similar assessments for novel synthetic pathways to this compound would be an important research avenue.

Supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent forces, offers a vast and exciting field for exploration. The dithiocarbonate group is a known linker for creating self-assembled monolayers (SAMs), particularly on gold surfaces. acs.org Research has shown that dithiocarbamates, which are structurally related to dithiocarbonates, form robust SAMs with distinct properties compared to traditional thiol-based monolayers. acs.orgnih.gov

Future studies should investigate the self-assembly behavior of this compound on various substrates. The key research questions would be:

How does the O-ethyl group influence the packing and orientation of the molecules in the monolayer?

What role does the terminal S-acetonyl group play? Can it be used as a secondary binding site or as a reactive handle for post-assembly modification on the surface?

Can these molecules form complex supramolecular architectures, such as polymeric chains or net-like grids, potentially templated by cations or water molecules? nih.gov

The ability to form well-defined, functionalizable layers is crucial for developing molecular electronic devices and sensors. acs.orgresearchgate.net Dynamic covalent chemistry, where reversible bond formation allows for "error-checking" during assembly, could also be employed to create complex, multi-component structures from dithiocarbonate precursors. nsf.gov

Table 2: Potential Supramolecular Assemblies for Investigation

| Assembly Type | Substrate/Environment | Key Intermolecular Force | Potential Application |

| Self-Assembled Monolayer (SAM) | Gold (Au(111)) Surface | Bidentate S-Au bonding | Molecular electronics, anti-corrosion coatings |

| Coordination Polymer | In solution with metal ions (e.g., Na⁺) | Ion-dipole interactions, Hydrogen bonding | Smart materials, chemical sensors |

| Micellar Assembly | Aqueous solution | Hydrophobic/hydrophilic interactions | Drug delivery systems, nanoreactors |

The properties that make this compound interesting for supramolecular chemistry also make it a prime candidate for applications in interface science and advanced coatings. Dithiocarbamates are known to be effective for creating protective or passivating coatings on metals like iron and steel to inhibit corrosion. google.com

Future research should systematically evaluate the potential of this compound as a corrosion inhibitor. Its bidentate sulfur structure could provide strong adhesion to metal surfaces, forming a dense barrier against corrosive agents. The ethyl and acetonyl groups could be modified to tune the coating's properties, such as its hydrophobicity or compatibility with a polymer matrix.

This leads to the concept of "smart" coatings. The acetonyl group could be designed to react to a specific stimulus (e.g., a change in pH), triggering the release of a healing agent or altering the surface properties on demand. Such advanced coatings are highly sought after in industries ranging from aerospace to medical devices. tctranscontinental.comtctranscontinental.com The development of these materials requires a multidisciplinary approach, combining organic synthesis, surface science, and materials engineering to create functional, reliable, and durable coating solutions. tctranscontinental.combasf.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.